N-[(2S)-1-{[2-(dimethylamino)ethyl]amino}-4-methyl-1-oxopentan-2-yl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide
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Overview
Description
N-[(2S)-1-{[2-(dimethylamino)ethyl]amino}-4-methyl-1-oxopentan-2-yl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, ketones, and quinoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-{[2-(dimethylamino)ethyl]amino}-4-methyl-1-oxopentan-2-yl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dioxolo group. Subsequent steps involve the formation of the amide bond and the incorporation of the dimethylaminoethyl group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as chromatography or crystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-{[2-(dimethylamino)ethyl]amino}-4-methyl-1-oxopentan-2-yl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or amides to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate the functions of specific enzymes or pathways.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which N-[(2S)-1-{[2-(dimethylamino)ethyl]amino}-4-methyl-1-oxopentan-2-yl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with its targets, thereby modulating their activity or function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(2S)-1-{[2-(dimethylamino)ethyl]amino}-4-methyl-1-oxopentan-2-yl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide include other quinoline derivatives and compounds with similar functional groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. Unlike simpler quinoline derivatives, this compound’s structure allows for more specific interactions and a broader range of chemical reactions, making it a valuable tool in various fields of research.
Properties
Molecular Formula |
C23H32N4O5 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[(2S)-1-[2-(dimethylamino)ethylamino]-4-methyl-1-oxopentan-2-yl]-5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide |
InChI |
InChI=1S/C23H32N4O5/c1-6-27-12-16(21(28)15-10-19-20(11-18(15)27)32-13-31-19)22(29)25-17(9-14(2)3)23(30)24-7-8-26(4)5/h10-12,14,17H,6-9,13H2,1-5H3,(H,24,30)(H,25,29)/t17-/m0/s1 |
InChI Key |
LITXIBSYFQZWKD-KRWDZBQOSA-N |
Isomeric SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)N[C@@H](CC(C)C)C(=O)NCCN(C)C |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NC(CC(C)C)C(=O)NCCN(C)C |
Origin of Product |
United States |
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